4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane

Catalog No.
S8347221
CAS No.
M.F
C19H20BF3O3
M. Wt
364.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)pheno...

Product Name

4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[4-(trifluoromethyl)phenoxy]phenyl]-1,3,2-dioxaborolane

Molecular Formula

C19H20BF3O3

Molecular Weight

364.2 g/mol

InChI

InChI=1S/C19H20BF3O3/c1-17(2)18(3,4)26-20(25-17)14-7-11-16(12-8-14)24-15-9-5-13(6-10-15)19(21,22)23/h5-12H,1-4H3

InChI Key

KWELKLMDYNYJMK-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F
  • Organic synthesis: Pinacol Boronates are valuable reagents in organic synthesis due to their ability to react with various coupling partners to form carbon-carbon bonds. This characteristic makes them crucial for constructing complex molecules widely used in medicinal chemistry, materials science, and other fields .
  • Medicinal chemistry: Due to their ability to be introduced into various drug molecules, Pinacol Boronates serve as useful building blocks for synthesizing new potential drugs. The ease of incorporation and manipulation allows researchers to explore the structure-activity relationship of these molecules .

4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane is a complex organic compound with the molecular formula C19H20BF3O3C_{19}H_{20}BF_3O_3 and a molar mass of 364.17 g/mol. This compound features a dioxaborolane core, which is characterized by a boron atom bonded to two oxygen atoms and a carbon framework. The presence of trifluoromethyl and phenoxy groups contributes to its unique properties and potential applications in various fields.

Typical for boron-containing compounds:

  • Nucleophilic Substitution: The boron atom can act as an electrophile, facilitating nucleophilic substitutions.
  • Cross-Coupling Reactions: This compound can be utilized in coupling reactions such as Suzuki-Miyaura reactions due to the presence of the boron atom.
  • Hydrolysis: In the presence of water or moisture, it may undergo hydrolysis to release boronic acid derivatives.

The synthesis of 4,4,5,5-tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane typically involves:

  • Formation of Dioxaborolane: The initial step may include the reaction of boronic acid with suitable alcohols or phenols.
  • Introduction of Trifluoromethyl Group: This can be achieved through electrophilic fluorination or by using trifluoromethylating agents.
  • Coupling Reactions: The final structure can be assembled through cross-coupling techniques involving aryl halides and boron reagents.

These synthetic pathways allow for the precise manipulation of functional groups to achieve the desired compound.

4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane has potential applications in:

  • Organic Synthesis: As a reagent in cross-coupling reactions for synthesizing complex organic molecules.
  • Material Science: Its unique properties may be exploited in developing new materials or coatings.
  • Pharmaceutical Development: Investigated for its potential use in drug formulation due to its biological activity.

Interaction studies involving 4,4,5,5-tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane are crucial for understanding its behavior in various environments. These studies may focus on:

  • Solubility Profiles: Determining how this compound interacts with solvents and other reagents.
  • Stability Tests: Assessing the stability under different pH and temperature conditions.
  • Biocompatibility Assessments: Evaluating its interactions with biological systems to predict safety and efficacy.

Several compounds share structural similarities with 4,4,5,5-tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-Trifluoromethylphenylboronic Acid Pinacol EsterC13H16BF3O2C_{13}H_{16}BF_3O_2Simpler structure; used in similar coupling reactions.
4,4-Dimethyl-2-(3-trifluoromethylphenyl)-1,3,2-dioxaborolaneC13H16BF3O2C_{13}H_{16}BF_3O_2Different substitution pattern; potential variations in reactivity.
3-Trifluoromethylphenylboronic Acid Pinacol EsterC13H16BF3O2C_{13}H_{16}BF_3O_2Similar functional groups; differing position of trifluoromethyl group affects properties.

The uniqueness of 4,4,5,5-tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane lies in its intricate structure that combines multiple functional groups enhancing its reactivity and potential applications compared to simpler analogs.

This detailed examination provides insights into the properties and significance of this complex compound within the realms of chemistry and material science. Further research could unveil additional applications and biological interactions that enhance its utility across various fields.

Hydrogen Bond Acceptor Count

6

Exact Mass

364.1457591 g/mol

Monoisotopic Mass

364.1457591 g/mol

Heavy Atom Count

26

Dates

Last modified: 04-14-2024

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